Cas no 101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile)

2-Chloro-6-methoxyquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinecarbonitrile,2-chloro-6-methoxy-
- 2-CHLORO-6-METHOXYQUINOLINE-3-CARBONITRILE
- 2-chloro-3-cyano-6-methoxyquinoline
- 2-chloro-6-methoxy-3-quinolinecarbonitrile
- 3-Quinolinecarbonitrile,2-chloro-6-methoxy
- 6-methoxy-2-chloro-3-cyanoquinoline
- AKOS BB-7576
- FT-0726309
- AB12692
- F84155
- HMS3362B18
- BEA61791
- DTXSID80357721
- EN300-141640
- SCHEMBL1289560
- 2-Chloro-6-methoxy-quinoline-3-carbonitrile
- Oprea1_650306
- CHEMBL1349554
- MFCD02740422
- Oprea1_231687
- 2-chloranyl-6-methoxy-quinoline-3-carbonitrile
- HMS1620L19
- CS-0439761
- HMS2638D17
- MLS000693020
- 2-chloro-6-methoxyquinoline-3-carbonitrile, AldrichCPR
- SMR000285896
- BDBM63387
- cid_865612
- AKOS000589750
- AMFXVCDHDIEGIM-UHFFFAOYSA-N
- 101617-91-8
- DB-058621
- 3-Quinolinecarbonitrile, 2-chloro-6-methoxy-
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
-
- MDL: MFCD02740422
- インチ: 1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
- InChIKey: AMFXVCDHDIEGIM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=C2C=C(C=CC2=N1)OC
計算された属性
- せいみつぶんしりょう: 218.02500
- どういたいしつりょう: 218.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 396.5°Cat760mmHg
- フラッシュポイント: 193.6°C
- 屈折率: 1.64
- PSA: 45.91000
- LogP: 2.76848
2-Chloro-6-methoxyquinoline-3-carbonitrile セキュリティ情報
2-Chloro-6-methoxyquinoline-3-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-6-methoxyquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C371893-5mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 5mg |
$ 65.00 | 2022-04-01 | ||
abcr | AB213186-5g |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 5g |
€722.40 | 2025-02-27 | |
abcr | AB213186-250 mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 250mg |
€135.50 | 2023-05-06 | |
abcr | AB213186-250mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 250mg |
€131.10 | 2025-02-27 | |
OTAVAchemicals | 1049561-100MG |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 100MG |
$79 | 2023-07-05 | |
Enamine | EN300-141640-100mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 100mg |
$50.0 | 2023-09-30 | |
Enamine | EN300-141640-500mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 500mg |
$113.0 | 2023-09-30 | |
Enamine | EN300-141640-1000mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 1000mg |
$145.0 | 2023-09-30 | |
Enamine | EN300-141640-10000mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 10000mg |
$665.0 | 2023-09-30 | |
1PlusChem | 1P0005G1-2.5g |
3-Quinolinecarbonitrile, 2-chloro-6-methoxy- |
101617-91-8 | 95% | 2.5g |
$315.00 | 2023-12-27 |
2-Chloro-6-methoxyquinoline-3-carbonitrile 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-Chloro-6-methoxyquinoline-3-carbonitrileに関する追加情報
Introduction to 2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 101617-91-8)
2-Chloro-6-methoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 101617-91-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline class, a structurally diverse family of molecules known for their broad spectrum of biological activities and pharmacological relevance. The presence of both chloro and methoxy substituents, along with a nitrile group at the 3-position, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives having been explored for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 2-Chloro-6-methoxyquinoline-3-carbonitrile stands out due to its structural features that enhance its potential as a bioactive molecule. The chloro group at the 2-position can participate in hydrogen bonding interactions with biological targets, while the methoxy group at the 6-position can influence the electronic distribution of the quinoline ring, thereby modulating its reactivity and binding affinity. The nitrile group at the 3-position introduces a polar moiety that can further enhance solubility and interact with specific biological sites.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel quinoline derivatives with enhanced pharmacological profiles. 2-Chloro-6-methoxyquinoline-3-carbonitrile has been investigated in several preclinical studies for its potential applications in treating various diseases. One of the most promising areas of research has been its role in anticancer therapy. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth and survival. The ability of 2-Chloro-6-methoxyquinoline-3-carbonitrile to selectively target cancer cells while minimizing toxicity to healthy cells makes it an attractive candidate for further development.
In addition to its anticancer properties, 2-Chloro-6-methoxyquinoline-3-carbonitrile has also shown promise in combating infectious diseases. Quinoline derivatives are well-known for their activity against malaria parasites, and modifications to the quinoline core have led to the development of more effective antimalarial agents. Research has indicated that 2-Chloro-6-methoxyquinoline-3-carbonitrile exhibits potent activity against both drug-sensitive and drug-resistant strains of *Plasmodium falciparum*. This is attributed to its ability to interfere with essential processes in the parasite's lifecycle, such as hemoglobin digestion and heme detoxification. Furthermore, its structural features may contribute to reduced resistance development compared to older-generation antimalarials.
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the condensation of appropriately substituted acrylonitriles with aromatic aldehydes or ketones under basic conditions, followed by functional group transformations such as chlorination and methylation. Advances in synthetic methodologies have enabled more efficient routes to this compound, including catalytic processes that minimize waste and improve scalability.
The pharmacokinetic properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preliminary studies suggest that this compound exhibits moderate oral bioavailability and a reasonable half-life in vivo, which would allow for once-daily dosing in clinical settings. Additionally, its metabolic stability appears to be favorable for further development into a viable drug candidate.
One of the key challenges in developing new drugs based on quinoline derivatives is overcoming potential toxicity issues associated with this class of compounds. However, 2-Chloro-6-methoxyquinoline-3-carbonitrile has shown encouraging results in toxicity assays, demonstrating low acute toxicity when tested in vitro and in animal models. This suggests that it may have a favorable safety profile compared to other quinolines studied previously. Further investigations into its long-term safety are warranted but preliminary findings are promising.
The future directions for research on 2-Chloro-6-methoxyquinoline-3-carbonitrile include exploring its potential as an inhibitor of enzyme targets involved in inflammatory diseases and neurodegenerative disorders. Quinoline derivatives have been implicated in modulating various inflammatory pathways, making them attractive candidates for treating conditions such as rheumatoid arthritis or multiple sclerosis. Moreover, some quinolines exhibit neuroprotective effects in preclinical models, which could be exploited for treating Alzheimer's disease or Parkinson's disease.
In conclusion,2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 101617-91-8) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features enable it to interact with multiple biological targets across various disease categories including cancer and infectious diseases. While further research is needed to fully elucidate its therapeutic profile and safety profile,2-Chloro-6-methoxyquinoline-3-carbonitrile represents an exciting opportunity for drug discovery efforts aimed at developing novel treatments for unmet medical needs.
101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile) 関連製品
- 74133-20-3(4-methoxypyridine-3-carbonitrile)
- 23084-36-8(5-Methoxy-1H-indole-3-carbonitrile)
- 10371-86-5(9-methoxyellipticine)
- 13669-61-9(4-Hydroxy-6-methoxyquinoline-3-carbonitrile)
- 197512-21-3(5-Hydroxy-1H-indole-3-carbonitrile)
- 2305-70-6(4-Hydroxyquinoline-3-carbonitrile)
- 214476-07-0(3-Cyano-7-ethoxy-4-hydroxyquinoline)
- 298204-74-7(5-Methoxynicotinonitrile)
- 145692-57-5(6-Methoxy-1H-indole-3-carbonitrile)
- 263545-00-2(Benzo[h]quinoline-4-carbonitrile,6-methoxy-)
